molecular formula C16H11F3O B13722834 3-Phenyl-3-(trifluoromethyl)indan-1-one

3-Phenyl-3-(trifluoromethyl)indan-1-one

Cat. No.: B13722834
M. Wt: 276.25 g/mol
InChI Key: JZQJZUAFFRBYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3-(trifluoromethyl)indan-1-one is a synthetically versatile indanone derivative of significant interest in pharmaceutical and agrochemical research. The 1-indanone scaffold is recognized for its broad spectrum of biological activities, with derivatives being investigated as potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . The strategic incorporation of the trifluoromethyl (CF₃) group is a common practice in modern drug design, as it can profoundly influence a molecule's biological activity, metabolic stability, and cell membrane permeability . The unique physicochemical properties of the CF₃ group, including its high lipophilicity and strong electron-withdrawing nature, make it a key pharmacophore in numerous FDA-approved drugs . This compound serves as a valuable building block for medicinal chemists aiming to generate new leads with high efficacy. Its structure combines the privileged 1-indanone core, which is found in compounds tested for treatments ranging from neurodegenerative diseases like Alzheimer's to various cancers, with the versatile trifluoromethyl-phenyl moiety . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The presence of both the ketone and the substituted phenyl ring provides multiple sites for further chemical modification, enabling the exploration of diverse chemical space. Applications: • Intermediate in the synthesis of bioactive molecules for drug discovery campaigns. • Scaffold for developing potential inhibitors for various disease targets. • Building block in materials science and chemical biology research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H11F3O

Molecular Weight

276.25 g/mol

IUPAC Name

3-phenyl-3-(trifluoromethyl)-2H-inden-1-one

InChI

InChI=1S/C16H11F3O/c17-16(18,19)15(11-6-2-1-3-7-11)10-14(20)12-8-4-5-9-13(12)15/h1-9H,10H2

InChI Key

JZQJZUAFFRBYPR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

Step Reaction Type Starting Material Catalyst/Conditions Product Yield (%)
1 Knoevenagel Condensation m-Trifluoromethylbenzaldehyde + Malonic acid Pyridine or Piperidine, reflux at 100 °C m-Trifluoromethylcinnamic acid ~96.7
2 Catalytic Hydrogenation m-Trifluoromethylcinnamic acid Pd/C or Pd(OH)₂/C, ethanol, 40 psi H₂, RT m-Trifluoromethylphenylpropionic acid ~99
3 Intramolecular Friedel-Crafts Acylation m-Trifluoromethylphenylpropionic acid Trifluoromethanesulfonic acid, -20 to 90 °C 5-Trifluoromethyl-1-indanone ~39.2

Detailed Reaction Conditions and Observations

  • Step 1 (Knoevenagel Condensation): The reaction of m-trifluoromethylbenzaldehyde with malonic acid in the presence of pyridine or piperidine catalyst under reflux at 100 °C for 3-4 hours yields the cinnamic acid derivative with high purity and yield (96.7%). The product precipitates upon cooling and acidification, requiring no further purification.

  • Step 2 (Hydrogenation): Catalytic hydrogenation using palladium hydroxide on carbon in ethanol under 40 psi hydrogen pressure at room temperature for 12 hours converts the double bond to yield the phenylpropionic acid derivative with near-quantitative yield (99%). The catalyst is removed by filtration, and solvent evaporation yields the product.

  • Step 3 (Intramolecular Friedel-Crafts Acylation): Treatment of the phenylpropionic acid with trifluoromethanesulfonic acid at temperatures ranging from -20 °C to 90 °C induces cyclization to the indanone. Extraction and chromatographic purification afford the final product in moderate yield (~39.2%).

Comparative Analysis of Methods

Feature Method A (Sonogashira + Rh) Method B (Pd-Catalyzed Styrene) Method C (Multi-step) Novel Knoevenagel-Hydrogenation-FC
Number of Steps 2 Multiple 7 3
Use of Noble Metal Catalysts Yes (Rh, Pd) Yes (Pd) Yes (Pd) Yes (Pd) only in hydrogenation step
Raw Material Availability Expensive brominated aromatics Styrene derivatives (multi-step synthesis) Complex intermediates Industrially available aldehyde
Reaction Conditions High temperature, voltage Moderate Harsh Mild to moderate
Overall Yield Moderate Low Very low High in early steps, moderate overall
Scalability Limited Limited Poor Good
Cost High High High Lower

Summary of Research Findings

  • The novel method utilizing Knoevenagel condensation followed by catalytic hydrogenation and intramolecular Friedel-Crafts acylation represents the most practical and scalable approach for synthesizing 3-Phenyl-3-(trifluoromethyl)indan-1-one and related trifluoromethyl indanones.
  • This method benefits from industrially accessible raw materials, avoids expensive noble metal catalysts except in the hydrogenation step, and operates under relatively mild conditions.
  • Despite a moderate yield in the final cyclization step, the overall process is efficient, cost-effective, and amenable to scale-up.
  • Earlier methods, while chemically elegant, suffer from cost, complexity, and scalability issues due to multi-step syntheses and reliance on precious metal catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-3-(trifluoromethyl)indan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Substitution reactions can introduce different functional groups into the indanone structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(trifluoromethyl)indan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological properties by increasing its lipophilicity and metabolic stability . This allows the compound to effectively interact with target proteins and enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethylindanones

6-(Trifluoromethyl)-1-indanone (CAS 68755-37-3)
  • Structure: Trifluoromethyl group at the 6-position of the indanone ring.
  • Molecular Weight : 216.17 g/mol.
  • Key Differences : The 6-position of the -CF₃ group reduces steric hindrance compared to the 3-phenyl-substituted analog. This positional isomer may exhibit higher solubility in polar solvents due to altered dipole moments .
4-(Trifluoromethyl)indan-1-one (CAS 68755-42-0)
  • Structure : -CF₃ group at the 4-position.
  • Molecular Weight : 216.17 g/mol.
  • This isomer is less explored in catalysis but has applications in polymer precursors .
5-(Trifluoromethyl)indan-1-one
  • Synthesis: Cyclization of 3-[2-bromo-5-(trifluoromethyl)phenyl]propanoic acid using n-butyllithium .
  • Key Differences : The 5-position -CF₃ group may influence photophysical properties, making it suitable for optoelectronic materials.

Substituted Phenyl Derivatives

3-(4-Fluorophenyl)-6-(trifluoromethyl)indan-1-one
  • Structure: Fluorine at the 4-position of the phenyl ring and -CF₃ at the 6-position of indanone.
  • Synthesis : Cyclization using butyllithium, followed by NaBH₄ reduction .
  • Key Differences : The electron-withdrawing fluorine enhances the compound’s electrophilicity, improving binding affinity in receptor-ligand interactions. This derivative is a key intermediate in antipsychotic drug synthesis .
7-Fluoro-3-phenyl-2-([3-(trifluoromethyl)anilino]methylene)-1-indanone
  • Structure: Additional fluorine at the 7-position and an anilino-methylene group.
  • Molecular Weight : 443.35 g/mol.

Heterocyclic Derivatives

3-Phenyl-3-(trifluoromethyl)-1H,3H-oxazolo[3,4-a]indol-1-one
  • Synthesis: Enantioselective annulation using chiral triazolium salts and trifluoroacetophenone .
  • Key Differences : The oxazolo-indole fused ring system increases rigidity and π-conjugation, relevant in fluorescent dyes or photovoltaic materials .
3-Phenyl-3-(trifluoromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one
  • Structure : Pyrrolo-oxazole fused ring.
  • Key Differences : Enhanced electron deficiency due to the oxazole ring, making it a candidate for asymmetric catalysis .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Substituents Key Applications
3-Phenyl-3-(trifluoromethyl)indan-1-one 276.26 3-Ph, 3-CF₃ Pharmaceuticals, optoelectronics
6-(Trifluoromethyl)-1-indanone 216.17 6-CF₃ Solubility studies, intermediates
3-(4-Fluorophenyl)-6-CF₃-indan-1-one 294.25 4-F-Ph, 6-CF₃ Antipsychotic intermediates
7-Fluoro-3-Ph-2-(anilino)-indanone 443.35 7-F, anilino-methylene Kinase inhibitors
4-(Trifluoromethyl)indan-1-one 216.17 4-CF₃ Polymer precursors

Key Observations:

Electronic Effects : The -CF₃ group’s position (3 vs. 4/5/6) modulates electron density, impacting reactivity in nucleophilic additions.

Steric Factors : Bulky 3-phenyl substituents in the parent compound reduce rotational freedom, enhancing thermal stability in materials .

Biological Activity : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show improved pharmacokinetics due to increased membrane permeability .

Q & A

Q. What are the optimized synthetic routes for 3-phenyl-3-(trifluoromethyl)indan-1-one, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves cyclization of intermediates such as (4-fluorophenyl) derivatives using organometallic reagents (e.g., butyllithium) in anhydrous ether, followed by reduction with NaBH₄ in methanol . Key optimization strategies include:

  • Temperature control : Cyclization at low temperatures (−78°C) minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent environments, with trifluoromethyl groups showing distinct ¹⁹F NMR signals at ~−60 ppm .
  • X-ray diffraction (XRD) : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. For example, the indanone core typically adopts a planar conformation with phenyl and CF₃ groups in axial positions .

Q. How can preliminary biological activity screening be designed for this compound?

  • Enzyme inhibition assays : Use fluorogenic substrates to test inhibition of kinases or hydrolases.
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀).
  • Comparative analysis : Benchmark against structurally similar indanones (e.g., 4-(trifluoromethyl)-1-indanone) to assess lipophilicity-activity relationships .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?

  • Molecular docking : AutoDock Vina with Lamarckian genetic algorithms predicts binding poses. Adjust the scoring function to account for fluorine’s electrostatic effects .
  • MD simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on CF₃ interactions with hydrophobic pockets .

Q. How can enantioselective synthesis of chiral derivatives be achieved?

  • Chiral auxiliaries : Use Evans’ oxazolidinones to direct asymmetric cyclization.
  • Enzymatic catalysis : Imine reductases (IREDs) enable enantioselective reduction of ketone intermediates, achieving >90% ee under mild conditions (pH 7.0, 30°C) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Meta-analysis : Pool data from enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀) assays to calculate selectivity indices (SI = CC₅₀/IC₅₀).
  • Structural validation : Cross-reference activity with XRD-derived conformations; nonplanar indanone cores may reduce potency .

Q. What methodologies address challenges in thermodynamic stability under physiological conditions?

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC.
  • Cocrystallization : Co-formulate with cyclodextrins to enhance aqueous solubility and stability .

Q. How can regioselectivity be controlled during electrophilic substitution reactions?

  • Directing groups : Introduce nitro or methoxy groups at specific positions to direct electrophiles (e.g., Br₂) to meta or para sites relative to CF₃.
  • DFT calculations : Predict charge distribution using Gaussian09 (B3LYP/6-31G*) to identify electron-rich regions prone to attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.